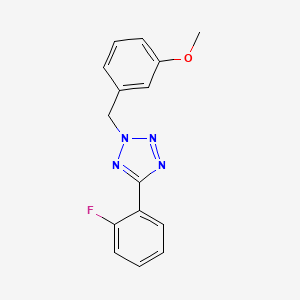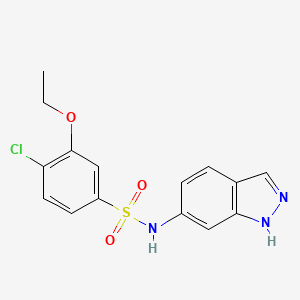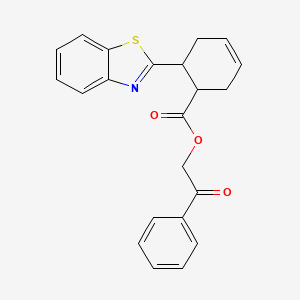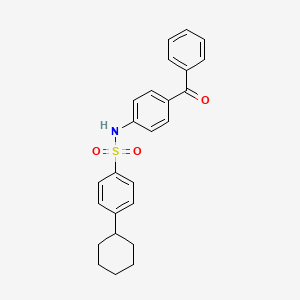![molecular formula C20H21N5O B11067205 3-Methyl-1-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11067205.png)
3-Methyl-1-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-1-{[3-(2-OXO-1-PYRROLIDINYL)PROPYL]AMINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that features a pyrido[1,2-a][1,3]benzimidazole core structure
Preparation Methods
The synthesis of 3-METHYL-1-{[3-(2-OXO-1-PYRROLIDINYL)PROPYL]AMINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Scientific Research Applications
3-METHYL-1-{[3-(2-OXO-1-PYRROLIDINYL)PROPYL]AMINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to DNA, leading to the inhibition of DNA replication and transcription. Additionally, it may interact with enzymes involved in cell cycle regulation, thereby inhibiting cell proliferation. The exact molecular pathways and targets are still under investigation, but it is believed to involve the modulation of key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds include other pyrido[1,2-a][1,3]benzimidazole derivatives, such as:
- 2-CYCLOHEXYL-9-METHYL-1-OXO-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-4-PYRIDO[3,4-B]INDOLECARBOXAMIDE
- 3-(1-METHYL-2-PYRROLIDINYL)PYRIDINE These compounds share structural similarities but differ in their functional groups and specific biological activities. The uniqueness of 3-METHYL-1-{[3-(2-OXO-1-PYRROLIDINYL)PROPYL]AMINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H21N5O |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-methyl-1-[3-(2-oxopyrrolidin-1-yl)propylamino]pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C20H21N5O/c1-14-12-18(22-9-5-11-24-10-4-8-19(24)26)25-17-7-3-2-6-16(17)23-20(25)15(14)13-21/h2-3,6-7,12,22H,4-5,8-11H2,1H3 |
InChI Key |
QSICINKIRBXSLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCCN4CCCC4=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11067125.png)
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B11067126.png)

![N-(furan-2-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11067138.png)
![3-chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11067139.png)
![3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B11067146.png)
![N-(4-chlorophenyl)-2-[(8,8-dimethyl-5-phenyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetamide](/img/structure/B11067148.png)
![Ethyl 3-[(2-chloroanilino)carbonyl]-2-pyrazinecarboxylate](/img/structure/B11067153.png)

![1-(4-Fluorobenzyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11067170.png)


![N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11067192.png)
![1',3-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11067195.png)
